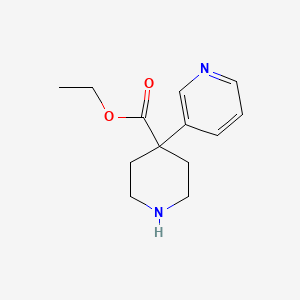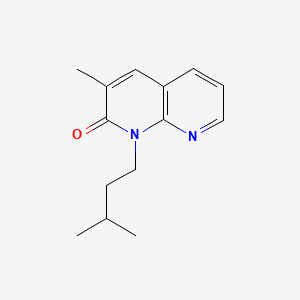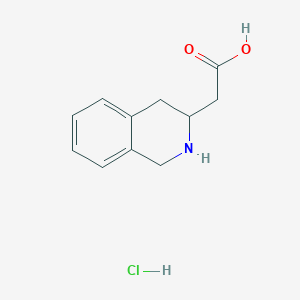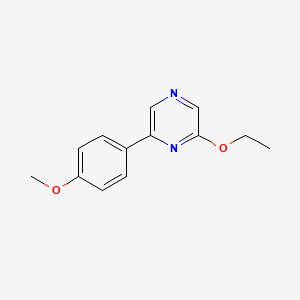
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- is a chemical compound with the molecular formula C15H20N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a quinoline core substituted with a tert-butyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with quinoline as the core structure.
Substitution Reactions: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor, such as sodium methoxide, reacts with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions include:
- Quinoline N-oxide derivatives (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
科学的研究の応用
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. The tert-butyl and methoxy groups may enhance the compound’s binding affinity and selectivity for certain enzymes and receptors.
類似化合物との比較
Similar Compounds
8-Quinolinamine, 2-(1,1-dimethylethyl)-5,6-dimethoxy-: Similar structure but with an additional methoxy group.
8-Quinolinamine, N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-5,6,7,8-tetrahydro-: Contains a dimethylsilyl group and a tetrahydroquinoline core.
Uniqueness
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of the tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
655250-13-8 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
2-tert-butyl-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)12-6-5-9-7-10(17-4)8-11(15)13(9)16-12/h5-8H,15H2,1-4H3 |
InChIキー |
CRTQJDJBWLGYEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)



![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)

